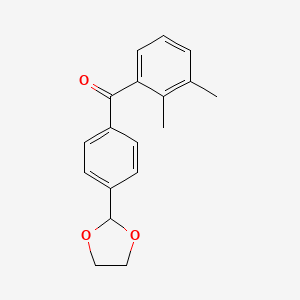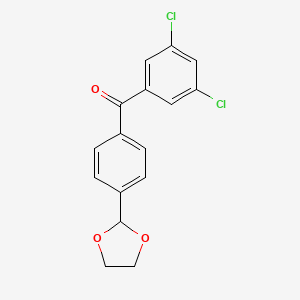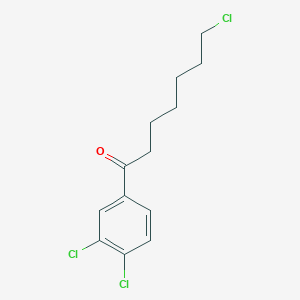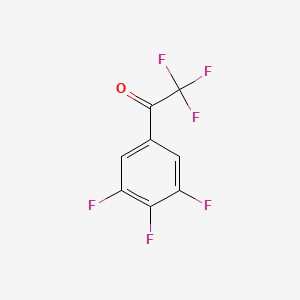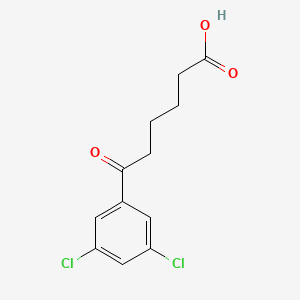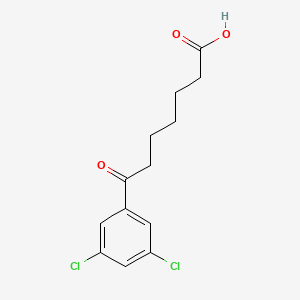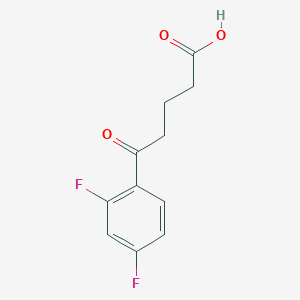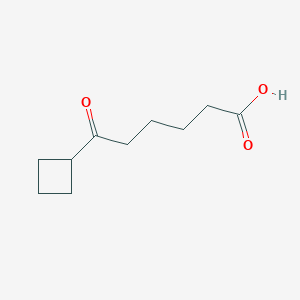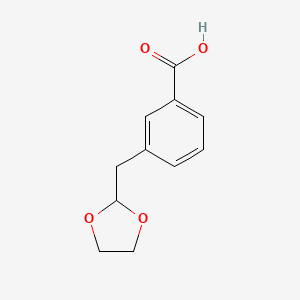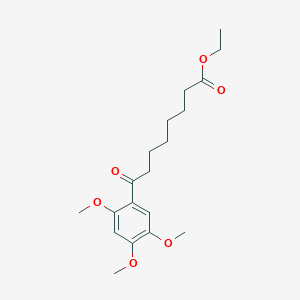
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity : Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate, a compound related to Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate, has been synthesized and studied for its reactivity. This compound is notable for its potential in forming different quinolones and tetrahydro-4-oxoquinolines through oxidation (Guillou et al., 1998).
One-Pot Synthesis : A related compound, Ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, has been synthesized using a one-pot method, demonstrating the efficiency of synthesis techniques in producing complex organic compounds (Zeng Wei-chua, 2013).
Chemoenzymatic Synthesis : The reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast has been explored, leading to the synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This demonstrates the use of biocatalysts in the synthesis of complex organic molecules (Fadnavis et al., 1999).
Physicochemical Investigation : The synthesis and physicochemical properties of Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (EIPC) have been investigated, providing insights into the molecular characteristics of similar compounds (Khan et al., 2016).
Nickel-Catalyzed Polymerization : The use of nickel complexes in the polymerization of ethylene and other olefins demonstrates the potential of these compounds in industrial applications, such as the creation of new polymeric materials (Correia et al., 1999).
Application in Anticancer Prodrug Research : A novel method for the determination of an anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), using adsorptive stripping voltammetry has been described, highlighting the compound's potential in medicinal chemistry (Stępniowska et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,4,5-trimethoxyphenethylamine , have been found to interact with various receptors in the central nervous system.
Mode of Action
It’s worth noting that similar compounds have been found to potentiate the action of other substances when employed as a pretreatment .
Biochemical Pathways
Related compounds have been found to exhibit broad and intense absorbance and fluorescence spectra, indicating their involvement in various physicochemical and photophysical properties .
Result of Action
Compounds with similar structures have been found to exhibit significant antimicrobial activity .
Action Environment
It’s worth noting that the fluorescence spectra of similar compounds were investigated in organized media composed of aqueous micellar solutions .
Propiedades
IUPAC Name |
ethyl 8-oxo-8-(2,4,5-trimethoxyphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-19(21)11-9-7-6-8-10-15(20)14-12-17(23-3)18(24-4)13-16(14)22-2/h12-13H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAOLTXJBNLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

